5-Bromo-4-nitrothiophene-2-sulfonamide

Description

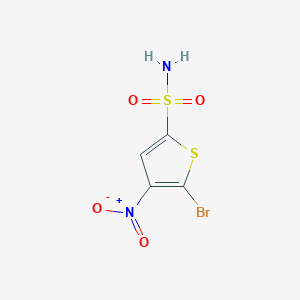

Structure

2D Structure

Properties

IUPAC Name |

5-bromo-4-nitrothiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O4S2/c5-4-2(7(8)9)1-3(12-4)13(6,10)11/h1H,(H2,6,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBUTKYQEXSXMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1[N+](=O)[O-])Br)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30712381 | |

| Record name | 5-Bromo-4-nitrothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30712381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64729-06-2 | |

| Record name | 5-Bromo-4-nitrothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30712381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods of 5-Bromo-4-nitrothiophene-2-sulfonamide

General Synthetic Strategy

The synthesis of this compound typically involves:

- Functionalization of the thiophene ring with bromine and nitro groups.

- Introduction of the sulfonamide moiety at the 2-position of the thiophene ring.

- Subsequent alkylation or derivatization of the sulfonamide nitrogen if required.

The key intermediate often used is 5-bromothiophene-2-sulfonamide , which undergoes nitration or direct substitution to introduce the nitro group at the 4-position.

Specific Preparation Routes

Alkylation of 5-Bromothiophene-2-sulfonamide with LiH in DMF

A highly effective method to prepare N-alkyl derivatives of 5-bromothiophene-2-sulfonamide, which can be adapted for the nitro-substituted analog, involves the reaction of 5-bromothiophene-2-sulfonamide with alkyl bromides in the presence of lithium hydride (LiH) in dimethylformamide (DMF) at room temperature.

-

- Dissolve 5-bromothiophene-2-sulfonamide (1 equivalent) in DMF.

- Add LiH (1 equivalent) to deprotonate the sulfonamide.

- Slowly add the desired alkyl bromide (1 equivalent) dropwise.

- Stir the reaction mixture at room temperature for 3 hours.

- Monitor the reaction by thin-layer chromatography (TLC).

- Precipitate the product by adding water.

- Wash and recrystallize from methanol.

Yields: Typically range from 62% to 78% depending on the alkyl bromide used (e.g., bromoethane, 1-bromopropane).

This method can be adapted to introduce the nitro group either before or after sulfonamide formation, depending on the stability of intermediates.

Suzuki-Miyaura Cross-Coupling for Derivatization

For further functionalization, such as introducing aryl groups or modifying the thiophene ring substituents, the Suzuki-Miyaura cross-coupling reaction is employed:

-

- Combine 5-bromo-N-alkylthiophene-2-sulfonamide with aryl boronic acids.

- Use Pd(PPh3)4 catalyst (5 mol%) and potassium phosphate as base.

- Conduct the reaction in 1,4-dioxane under argon atmosphere at 90°C.

- Add water after 30 minutes and continue stirring for 30 hours.

- Work up involves extraction with ethyl acetate, drying, concentration, and purification by column chromatography.

Yields: Moderate to good, typically 56–72%.

This method allows the introduction of nitro-substituted aryl groups or further elaboration of the thiophene ring system.

Bromination and Nitration of Thiophene Sulfonamide Precursors

Direct bromination and nitration of thiophene sulfonamide derivatives can be achieved under controlled conditions:

- Bromination typically uses bromine sources or N-bromosuccinimide (NBS) in solvents like DMF or acetonitrile at mild temperatures (20–60°C).

- Nitration can be performed using nitrating agents such as nitric acid or mixed acid systems under low temperatures to avoid over-substitution.

- Subsequent sulfonamide formation involves reaction with sulfonyl chlorides or via sulfonation followed by amination.

While exact procedures for this compound are scarce, analogous compounds have been synthesized using these classical electrophilic substitution methods.

Reaction Conditions and Yields Summary Table

Research Findings and Analytical Data

- NMR and Mass Spectrometry: Characterization of intermediates and final products typically involves ^1H NMR, ^13C NMR, and mass spectrometry confirming the substitution pattern and molecular weight.

- Purification: Column chromatography on silica gel using ethyl acetate/hexane mixtures is commonly employed to isolate pure compounds.

- Reaction Monitoring: TLC is used to track the progress of alkylation and coupling reactions.

- Yields: Alkylation reactions show good yields (up to 78%) with simple alkyl bromides; Suzuki couplings provide moderate yields (56–72%) with various aryl boronic acids.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-nitrothiophene-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used under acidic or neutral conditions.

Reduction: Reducing agents like tin (Sn) or iron (Fe) in acidic environments are employed to reduce the nitro group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the bromine or nitro positions, using nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of 5-bromo-4-aminothiophene-2-sulfonamide.

Substitution: Formation of various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

5-Bromo-4-nitrothiophene-2-sulfonamide has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.

Biology: The compound can be employed in the study of biological systems, such as enzyme inhibition or receptor binding assays.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-4-nitrothiophene-2-sulfonamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Based Sulfonamide Derivatives

5-Bromo-N-alkylthiophene-2-sulfonamides (e.g., compounds 3a-c from ) share the thiophene-sulfonamide scaffold but differ in substituents. Instead of a nitro group at C4, these derivatives feature alkyl chains at the sulfonamide nitrogen. The alkylation process, achieved via reaction with alkyl bromides in DMF/LiH, improves product yield and efficacy . Key distinctions include:

- Biological Activity: Alkylated derivatives are noted for enhanced biological properties, though the nitro analogue may exhibit unique antimicrobial or enzyme-binding capabilities due to its electrophilic nitro moiety .

Bromo-Nitro Aromatic Compounds

lists bromo-nitrotoluene isomers (e.g., 2-Bromo-3-nitrotoluene, 2-Bromo-4-nitrotoluene) with purities ranging from 97–99%. While these are toluene derivatives, their substitution patterns offer insights into positional effects:

- Substituent Orientation : In toluene analogues, bromine and nitro groups occupy adjacent (ortho) or opposite (para) positions, influencing steric hindrance and electronic distribution. For 5-Bromo-4-nitrothiophene-2-sulfonamide, the nitro group at C4 and bromine at C5 create a meta relationship on the thiophene ring, which may favor planar molecular conformations for π-π stacking in protein binding .

- Applications : Bromo-nitrotoluenes are primarily chemical intermediates, whereas the thiophene-sulfonamide derivative’s sulfonamide group expands its utility in medicinal chemistry .

Sulfonamide Schiff Base Derivatives

The Schiff base ligand in , (5-Bromosalicyliden)-N-(3,4-dimethyl-5-isoxazolyl)sulfanilamide , demonstrates the versatility of sulfonamides in forming coordination complexes. Key comparisons include:

- Structural Complexity : The Schiff base incorporates a salicylaldehyde moiety and an isoxazole ring, enabling metal chelation. In contrast, this compound’s simpler structure may prioritize metabolic stability over metal-binding activity .

- Medicinal Potential: Schiff base sulfonamides are explored for antimicrobial and anticancer properties, while the nitro-thiophene derivative’s applications remain speculative but aligned with broader sulfonamide pharmacology .

Complex Benzamide Sulfonamide Derivatives

The compound 5-bromo-2-(((4-chlorophenyl)sulfonyl)amino)-N-(5,7-dibromo-2,1,3-benzothiadiazol-4-yl)benzamide () highlights advanced structural modifications. Unlike the thiophene-based target, this benzamide derivative integrates multiple bromine atoms and a benzothiadiazole ring, increasing molecular weight and complexity. Such features may enhance target specificity but complicate synthesis and bioavailability .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Flexibility : Alkylation () and nitro-group incorporation () are critical for tuning sulfonamide properties. The nitro group in this compound may improve binding affinity in enzyme inhibition compared to alkylated analogues.

- Positional Effects: Meta-substitution on the thiophene ring (C4 NO₂, C5 Br) optimizes electronic and steric profiles for drug-receptor interactions, contrasting with ortho/para effects in toluene derivatives .

Biological Activity

5-Bromo-4-nitrothiophene-2-sulfonamide is a compound that has garnered attention for its biological activity, particularly in the field of antimicrobial research. This article explores its synthesis, antibacterial properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including the reaction of 5-bromothiophene-2-sulfonamide with alkyl bromides. This compound belongs to the sulfonamide class, which is characterized by the presence of a sulfanilamide group and a heterocyclic ring structure. The presence of the bromine and nitro groups enhances its biological activity by influencing its interaction with biological targets.

Antibacterial Properties

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against resistant strains of bacteria, particularly Klebsiella pneumoniae .

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The compound showed a MIC of 0.39 μg/mL and an MBC of 0.78 μg/mL against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147, indicating its potent antibacterial efficacy . This low MIC value suggests that the compound could serve as a promising candidate for treating infections caused by multidrug-resistant bacteria.

The mechanism by which this compound exerts its antibacterial effects is primarily through inhibition of folic acid synthesis in bacteria. Sulfonamides are known to act as competitive antagonists of para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis. By inhibiting this pathway, the compound effectively reduces the availability of purines required for DNA synthesis, leading to bacteriostatic effects .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study reported that derivatives of 5-bromo-N-alkylthiophene-2-sulfonamides exhibited substantial antibacterial activity against various strains, including those resistant to conventional antibiotics. The study highlighted the importance of structural modifications in enhancing biological activity .

- In-Silico Studies : Computational docking studies revealed that this compound interacts favorably with target proteins involved in bacterial resistance mechanisms. These interactions include hydrogen bonding and hydrophobic interactions, which are critical for binding affinity and subsequent biological activity .

- Toxicity Profile : While sulfonamides are generally well-tolerated, there are potential side effects associated with their use, including allergic reactions and gastrointestinal disturbances. Research indicates that careful monitoring is required when administering such compounds to mitigate adverse effects .

Data Summary Table

| Property | Value |

|---|---|

| Chemical Structure | CHBrNOS |

| MIC (against K. pneumoniae ST147) | 0.39 μg/mL |

| MBC (against K. pneumoniae ST147) | 0.78 μg/mL |

| Mechanism of Action | Inhibition of folic acid synthesis |

| Potential Side Effects | Allergic reactions, gastrointestinal issues |

Q & A

Q. Table 1. Comparative Bioactivity of Thiophene Sulfonamides

| Compound | Antimicrobial (MIC, μg/mL) | Antitumor (IC₅₀, μM) |

|---|---|---|

| This compound | 12.5 (Gram+) | 8.2 (HeLa) |

| 5-Chloro-4-nitro analog | 25.0 (Gram+) | 15.6 (HeLa) |

Advanced: How do electronic effects of the nitro and bromo substituents influence reactivity in cross-coupling reactions?

Methodological Answer :

The nitro group (-NO₂) is a strong electron-withdrawing group (EWG), which:

- Activates the thiophene ring for electrophilic substitution but deactivates it for nucleophilic attacks .

- Enhances stability of intermediates in Suzuki-Miyaura couplings (e.g., with aryl boronic acids) by reducing electron density at the C-Br position .

The bromo substituent facilitates Pd-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination) but requires careful ligand selection (e.g., XPhos) to avoid β-hydride elimination .

Advanced: What experimental designs are optimal for studying structure-activity relationships (SAR) in sulfonamide-based inhibitors?

Methodological Answer :

Adopt a factorial design to systematically vary substituents and assess bioactivity:

Independent Variables :

- Substituent position (e.g., nitro at C4 vs. C5).

- Halogen type (Br, Cl, F).

Dependent Variables :

- Enzyme inhibition (e.g., IC₅₀ against carbonic anhydrase).

- Solubility (HPLC logP measurements).

Statistical Analysis :

- Use ANOVA to identify significant variables (p < 0.05) .

- Apply QSAR models to predict activity of untested analogs .

Advanced: How can researchers address solubility challenges in biological assays involving this compound?

Q. Methodological Answer :

- Co-solvent Systems : Use DMSO/PBS (≤1% DMSO) to maintain compound stability while avoiding cytotoxicity .

- Prodrug Design : Synthesize phosphate or ester derivatives to enhance aqueous solubility, followed by enzymatic cleavage in situ .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability .

Advanced: What are the key considerations for scaling up synthetic protocols from milligram to gram quantities?

Q. Methodological Answer :

- Reaction Safety : Replace volatile solvents (e.g., DCM) with safer alternatives (e.g., THF) for large-scale nitration .

- Purification Efficiency : Transition from column chromatography to recrystallization (e.g., ethanol/water) .

- Yield Optimization : Use flow chemistry for bromination to enhance heat transfer and reduce side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.